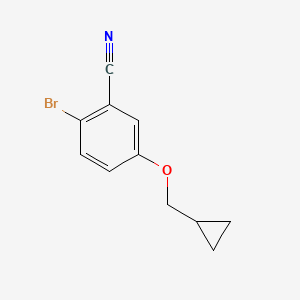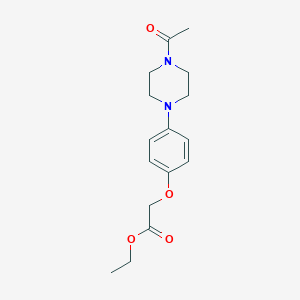
Ethyl 2-(4-(4-acetylpiperazin-1-yl)phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-(4-acetylpiperazin-1-yl)phenoxy)acetate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, which is a common structural motif in many pharmaceuticals and biologically active molecules.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-acetylpiperazine and 4-hydroxybenzoic acid.
Reaction Steps: The hydroxyl group of 4-hydroxybenzoic acid is first activated, followed by its reaction with 4-acetylpiperazine to form the intermediate compound.
Final Step: The intermediate is then esterified with ethanol to produce this compound.
Industrial Production Methods:
Batch Process: The compound is synthesized in large reactors under controlled conditions, including temperature, pressure, and pH.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the acetyl group or other functional groups present in the compound.
Substitution: Substitution reactions can occur at the piperazine ring or the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the acetyl group or other functional groups.
Substitution Products: Derivatives with different substituents on the piperazine or aromatic ring.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-(4-acetylpiperazin-1-yl)phenoxy)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of piperazine derivatives on various biological systems.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which Ethyl 2-(4-(4-acetylpiperazin-1-yl)phenoxy)acetate exerts its effects involves interactions with specific molecular targets and pathways. The piperazine ring can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
4-Phenylpiperazine
1-Acetylpiperazine
Piperazine derivatives used in pharmaceuticals
Propiedades
Fórmula molecular |
C16H22N2O4 |
|---|---|
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
ethyl 2-[4-(4-acetylpiperazin-1-yl)phenoxy]acetate |
InChI |
InChI=1S/C16H22N2O4/c1-3-21-16(20)12-22-15-6-4-14(5-7-15)18-10-8-17(9-11-18)13(2)19/h4-7H,3,8-12H2,1-2H3 |
Clave InChI |
HDIFDZBAJHUDCA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B15356073.png)
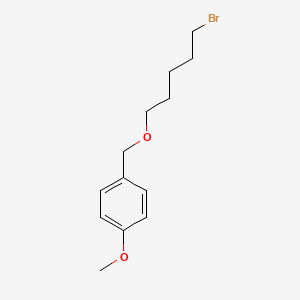


![N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B15356095.png)
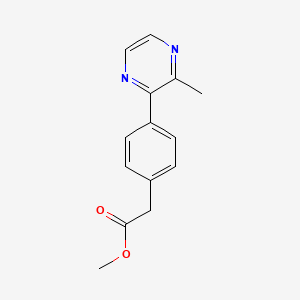
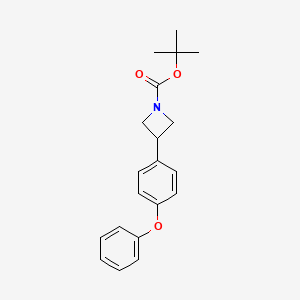
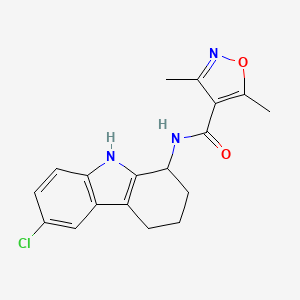
![Tert-butyl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B15356124.png)
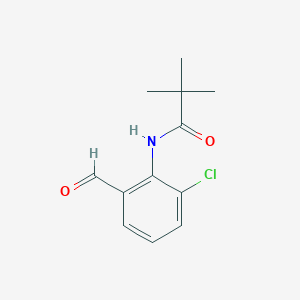
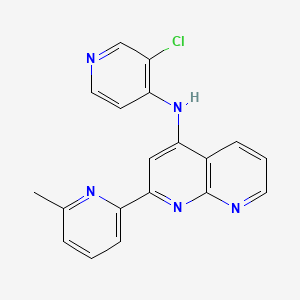
![8-(1-Methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15356147.png)

